7-Amino-2,3-dihydro-1H-indene-4-carbonitrile
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Overview
Description
7-Amino-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound with the molecular formula C10H10N2 It is a derivative of indene, a bicyclic hydrocarbon, and features an amino group at the 7th position and a nitrile group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile can be achieved through several methods. One common approach involves the use of transaminase enzymes to catalyze the conversion of precursor compounds into the desired product . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino and nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and tributyltin hydride (Bu3SnH) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
7-Amino-2,3-dihydro-1H-indene-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Indole derivatives: These compounds share a similar bicyclic structure and exhibit diverse biological activities.
Indene derivatives: Compounds like 2,3-dihydro-1H-indene-4-carbonitrile are structurally related and have similar reactivity patterns.
Uniqueness: 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile is unique due to the presence of both amino and nitrile groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-amino-2,3-dihydro-1H-indene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-7-4-5-10(12)9-3-1-2-8(7)9/h4-5H,1-3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRZAVZZQHSTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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